molecular formula C14H15N7OS B12221514 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B12221514
M. Wt: 329.38 g/mol
InChI Key: LJAJCCUZLFVPTJ-UHFFFAOYSA-N
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Description

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a complex organic compound with a unique structure that combines a tetrazole ring, a triazine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the tetrazole and triazine precursors. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The triazine ring is often formed via the reaction of cyanuric chloride with suitable amines. The final step involves the coupling of the tetrazole and triazine rings through a sulfanyl linkage, which can be achieved using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-(2,4-dimethylphenyl)-1H-tetrazole.

    Triazine Derivatives: Compounds with similar triazine rings, such as 2,4,6-trimethyl-1,3,5-triazine.

Uniqueness

What sets 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N7OS

Molecular Weight

329.38 g/mol

IUPAC Name

3-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H15N7OS/c1-8-4-5-11(9(2)6-8)21-12(17-19-20-21)7-23-14-15-13(22)10(3)16-18-14/h4-6H,7H2,1-3H3,(H,15,18,22)

InChI Key

LJAJCCUZLFVPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NN=C(C(=O)N3)C)C

Origin of Product

United States

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